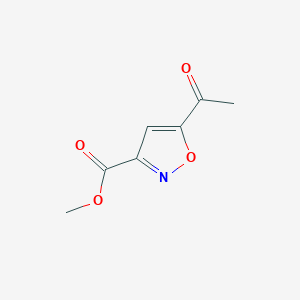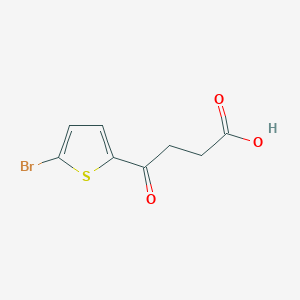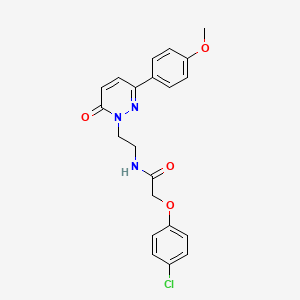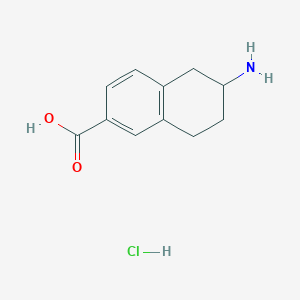![molecular formula C15H18F3N3O B2545228 N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide CAS No. 478080-05-6](/img/structure/B2545228.png)
N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and have been studied for their potential use in various therapeutic areas, including as antiulcer agents, anticonvulsants, and antitumor agents .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the core benzimidazole ring followed by functionalization at various positions to introduce different substituents. For example, the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide, a related compound, was achieved by preparing butanamides with a specific pharmacophore and testing their activity . Similarly, the synthesis of N-[1-(N,N,N',N'-tetramethylphosphoramidoyl)-1H-benzimidazol-2-yl]-propionimidic ethyl ester was accomplished by reacting a benzimidazolyl compound with a chlorophosphoramide .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole ring, which can be further substituted with various groups. The crystal structure of related compounds, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, has been determined by X-ray diffraction, revealing details about the arrangement of atoms and intermolecular interactions . The structure of N-[1-(N,N,N',N'-tetramethylphosphoramidoyl)-1H-benzimidazol-2-yl]-propionimidic ethyl ester was also determined by X-ray diffraction .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including oxidation and the formation of N-heterocycles. For instance, the oxidation of hindered phenols and anilines was investigated using Mn(II) complexes derived from a benzimidazole diamide ligand . Additionally, the formation of N-heterocycles was observed during the flash vacuum thermolysis of N-benzylidene- and N-(2-pyridylmethylidene)-tert-butylamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their potential therapeutic applications. The spectral data from NMR, IR, and mass spectrometry provide insights into the chemical structure and purity of these compounds . The antitumor activity of a thiazol-2-amine derivative was evaluated, showing promising results against the Hela cell line .
Scientific Research Applications
Chemistry and Properties of Benzimidazole Derivatives
Benzimidazole derivatives, including compounds like N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide, have been extensively studied for their versatile chemical properties and applications in coordination chemistry. These compounds exhibit fascinating variability in their chemistry, forming complex compounds with different spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activities. The review by Boča, Jameson, and Linert (2011) summarizes the preparation procedures, properties of organic compounds, and their complexes, highlighting the potential for further investigation in unknown analogues (Boča, Jameson, & Linert, 2011).
Biological Activities and Applications
Benzimidazole derivatives are known for a broad range of biological activities. They have been explored for their anticancer properties, with research focusing on the synthesis and structure-activity relationship of benzimidazole compounds as potential anticancer agents. The review by Akhtar et al. (2019) emphasizes the various mechanisms through which benzimidazole derivatives exhibit anticancer properties, including intercalation, acting as alkylating agents, and inhibiting topoisomerases, DHFR enzymes, and tubulin. This review also discusses the significance of substituents in enhancing potency and selectivity, providing insights for future drug development (Akhtar et al., 2019).
properties
IUPAC Name |
N-tert-butyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O/c1-9(12(22)20-14(2,3)4)21-11-8-6-5-7-10(11)19-13(21)15(16,17)18/h5-9H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMPVDWSFNSZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)N1C2=CC=CC=C2N=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2545145.png)

![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine](/img/structure/B2545149.png)
![Tert-butyl 4-[2-(2-phenylmethoxyethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2545150.png)




![Ethyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2545160.png)

![1-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545164.png)
![N-(2-Methoxy-2-phenylbutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545165.png)

